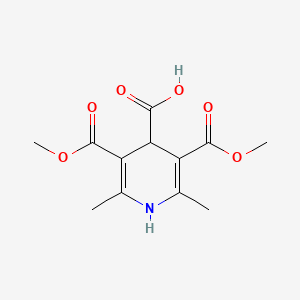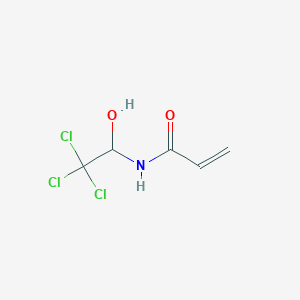
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide
Descripción general
Descripción
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyanoethyl group, and a phenyl group attached to the acetamide backbone
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular functions such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor . This interaction disrupts the normal functioning of PKC, leading to changes in the cell’s response to stimuli .
Biochemical Pathways
By inhibiting PKC, this compound affects various biochemical pathways that are regulated by this enzyme . These include pathways involved in cell growth, differentiation, and apoptosis . The downstream effects of these disruptions can vary, but they often involve changes in cell behavior and function .
Result of Action
This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 2-cyanoethylamine and aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ethanol, room temperature.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, reflux.
Oxidation Reactions: Potassium permanganate, water, room temperature.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amino derivatives with the cyano group reduced to an amine group.
Oxidation Reactions: Phenolic derivatives with the phenyl group oxidized to a hydroxyl group.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It may be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities. It may be used in drug discovery and development programs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-cyanoethyl)acetamide: Lacks the phenyl group, which may result in different chemical and biological properties.
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: Contains a fluorine atom on the phenyl ring, which may enhance its reactivity and biological activity.
2-chloro-N-(2-cyanoethyl)-N-ethylacetamide: Contains an ethyl group instead of a phenyl group, which may affect its solubility and reactivity.
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenyl groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-9-11(15)14(8-4-7-13)10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHYCJDQTUYWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine](/img/structure/B3379498.png)
![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)



